molecular formula C20H23N3O2 B11382633 5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11382633
M. Wt: 337.4 g/mol
InChI Key: YTIASJWLCVQVRI-JLHYYAGUSA-N
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Description

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a cyclohexylamino group, an ethenyl linkage, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the ethenyl group: This step involves a Wittig reaction or a Heck coupling reaction to introduce the ethenyl linkage.

    Attachment of the cyclohexylamino group: This can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with additional functional groups, while reduction may lead to the formation of saturated compounds.

Scientific Research Applications

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclohexylamino)-7H-benzo[e]perimidin-7-one: Another compound with a cyclohexylamino group, but with a different core structure.

    4-Aminocoumarin derivatives: Compounds with similar bioactive properties but different structural frameworks.

Uniqueness

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

5-(cyclohexylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H23N3O2/c1-2-24-17-11-8-15(9-12-17)10-13-19-23-18(14-21)20(25-19)22-16-6-4-3-5-7-16/h8-13,16,22H,2-7H2,1H3/b13-10+

InChI Key

YTIASJWLCVQVRI-JLHYYAGUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NC3CCCCC3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NC3CCCCC3)C#N

Origin of Product

United States

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